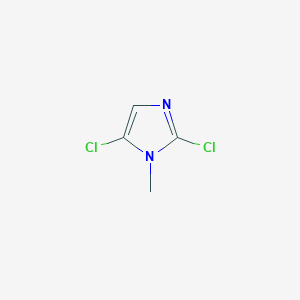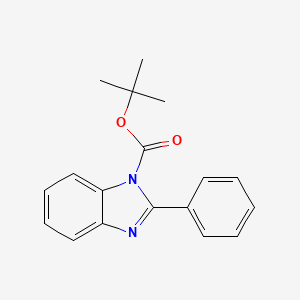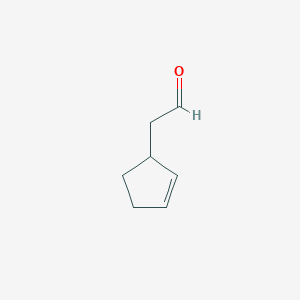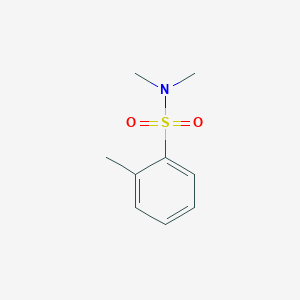
2-methylpropane-2-sulfonic acid
Übersicht
Beschreibung
2-Methylpropane-2-sulfonic acid (MPSA) is an organic compound belonging to the class of organosulfonic acids. It is a colorless, water-soluble acid with a pKa of 3.2. MPSA is widely used in a variety of scientific and industrial applications due to its properties of solubility, stability, and low toxicity. It is also known as 2-methylpropane-2-sulfonate, methylsulfonic acid, or 2-methylpropane-2-sulfonate.
Wissenschaftliche Forschungsanwendungen
MPSA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as polymers and heterocyclic compounds. It is also used as a catalyst in organic reactions and as a pH buffer in biochemical assays. MPSA is also used in the production of polymeric materials, such as polyurethanes, polyesters, and polyamides.
Wirkmechanismus
MPSA is an organic acid that can act as both a proton donor and a proton acceptor. In its protonated form, it can act as a Brønsted acid, donating a proton to the reaction partner. In its deprotonated form, it can act as a Lewis acid, accepting a proton from the reaction partner.
Biochemical and Physiological Effects
MPSA has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as acyl-CoA oxidase, acyl-CoA synthetase, and acyl-CoA transferase. It has also been shown to inhibit the activity of the enzyme glutathione S-transferase. MPSA has been shown to have antioxidant properties, and it has been used as a mild antiseptic.
Vorteile Und Einschränkungen Für Laborexperimente
MPSA has several advantages for use in laboratory experiments. It is a stable compound with a low toxicity and it is water-soluble, making it easy to work with in aqueous solutions. It is also a relatively inexpensive reagent, making it suitable for use in a wide range of applications. However, MPSA can be corrosive to certain materials and should be handled with care.
Zukünftige Richtungen
MPSA has potential for use in a variety of scientific and industrial applications. It could be used as a catalyst in organic reactions, as a reagent for the synthesis of polymers and heterocyclic compounds, and as a pH buffer in biochemical assays. It could also be used in the production of polymeric materials, such as polyurethanes, polyesters, and polyamides. Additionally, further research could be conducted on the biochemical and physiological effects of MPSA, as well as on its potential use as an antiseptic and antioxidant.
Eigenschaften
IUPAC Name |
2-methylpropane-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(2,3)8(5,6)7/h1-3H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJGLBWDZKLQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328382 | |
| Record name | 2-Propanesulfonic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropane-2-sulfonic acid | |
CAS RN |
16794-13-1 | |
| Record name | 2-Methyl-2-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16794-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanesulfonic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)








![3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B6597802.png)
![3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B6597805.png)


